- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

Cas no 94-02-0 (Ethyl benzoylacetate)

エチルベンゾイルアセテート(Ethyl benzoylacetate)は、有機合成において重要なエステル化合物です。化学式C11H12O3で表され、ベンゾイル基とアセテート基を有するため、多様な反応中間体として利用されます。特に、医薬品や香料の合成において、ケトンやエノール誘導体の前駆体として高い有用性を示します。本品は高い純度と安定性を備えており、実験室規模から工業生産まで幅広く適用可能です。また、反応性が制御しやすいため、精密合成にも適しています。保管時は遮光・密閉が推奨されます。

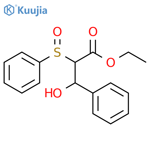

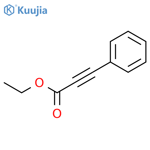

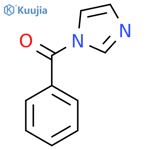

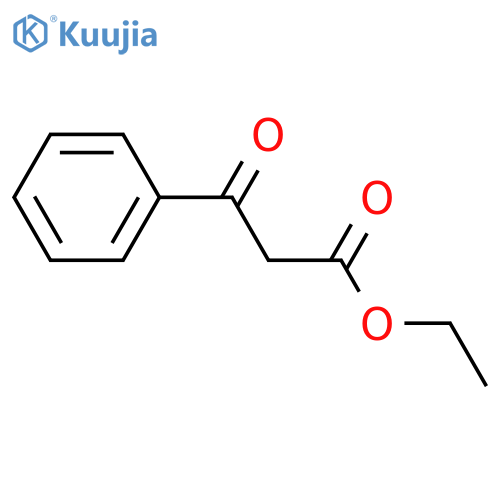

Ethyl benzoylacetate structure

商品名:Ethyl benzoylacetate

Ethyl benzoylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-oxo-3-phenylpropanoate

- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)

- Benzoylacetic acid ethyl ester

- Ethyl Benzoylacetate

- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester

- 3-phenyl-3-oxopropanoate

- benzoylacetic ethyl ester

- ethyl 3-oxo-3-phenylpropionate

- ethyl 3-phenyl-3-oxopropionate

- Ethyl benzovlacetate

- ethyl2-benzoylacetate

- Ethylbenzoylacetat

- Ethylbeonzoyl acetate

- FEMA 2423

- phenylformyl acetic acid ethyl ester

- 3-Oxo-3-phenylpropionic Acid Ethyl Ester

- Ethyl 3-phenyl-3-oxopropanoate

- Ethyl benzoyl acetate

- Ethyl beta-oxobenzenepropanoate

- ethylbenzoylacetate

- Benzoylacetic acid, ethyl ester

- Acetic acid, benzoyl-, ethyl ester

- Benzenepropanoic acid, beta-oxo-, ethyl ester

- 1-Ethoxy-3-phenylpropane-1,3-dione

- FEMA No. 2423

- K8CHJ4MKM0

- Benzenepropanoic acid, .beta.-oxo-, ethyl ester

- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)

- 3-Oxo-3-phenylpropanoic acid ethyl ester

- 3-Phenyl-3-oxopropanoic acid ethyl ester

- Ethyl 2-benzoylacetate

- Ethyl β-oxobenzenepropanoate

- NSC 227214

- NSC 6774

- β-Oxobenzenepropanoic acid ethyl ester

- Ethyl benzoylacetate,95%

- Ethyl benzoylacetate

-

- MDL: MFCD00009196

- インチ: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

- InChIKey: GKKZMYDNDDMXSE-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C1C=CC=CC=1)=O)OCC

- BRN: 0389

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 43.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.11 g/mL at 25 °C(lit.)

- ゆうかいてん: < 0

- ふってん: 265-270 °C(lit.)

- フラッシュポイント: 華氏温度:284°f

摂氏度:140°c - 屈折率: n20/D 1.52(lit.)

n20/D 1.531 - ようかいど: alcohol: miscible

- すいようせい: 不溶性

- PSA: 43.37000

- LogP: 1.82250

- かんど: Light Sensitive

- マーカー: 3767

- FEMA: 2423

- ようかいせい: 使用できません

Ethyl benzoylacetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- セキュリティの説明: S24/25

- RTECS番号:AF4878000

- 危険レベル:IRRITANT

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

Ethyl benzoylacetate 税関データ

- 税関コード:29183000

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl benzoylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0097-25G |

Ethyl Benzoylacetate |

94-02-0 | >95.0%(GC)(T) | 25g |

¥160.00 | 2024-04-15 | |

| abcr | AB173804-1 kg |

Ethyl benzoylacetate, 90%; . |

94-02-0 | 90% | 1kg |

€331.60 | 2023-01-28 | |

| Apollo Scientific | OR4787-25g |

Ethyl 3-oxo-3-phenylpropanoate |

94-02-0 | 95% | 25g |

£15.00 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-200KG |

Ethyl benzoylacetate |

94-02-0 | Lonza quality, ≥98% (GC) | 200KG |

123946.29 | 2021-05-17 | |

| Apollo Scientific | OR4787-100g |

Ethyl 3-oxo-3-phenylpropanoate |

94-02-0 | 95% | 100g |

£39.00 | 2025-02-20 | |

| Fluorochem | 079467-100g |

Ethyl 3-oxo-3-phenylpropanoate |

94-02-0 | 95% | 100g |

£39.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87160-100g |

Ethyl 3-oxo-3-phenylpropanoate |

94-02-0 | 95% | 100g |

¥80.0 | 2023-09-07 | |

| Cooke Chemical | A3956212-100G |

Ethyl benzoylacetate |

94-02-0 | 95% | 100g |

RMB 143.20 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-25KG |

Ethyl benzoylacetate |

94-02-0 | 98% | 25kg |

¥61525.02 | 2023-11-28 | |

| abcr | AB173804-100 g |

Ethyl benzoylacetate, 90%; . |

94-02-0 | 90% | 100g |

€99.30 | 2023-01-28 |

Ethyl benzoylacetate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium fluoride (aluminum oxide supported) ; 4 min

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt; 2 h, 50 °C

リファレンス

- A novel synthetic method for β-keto esters, Journal of Chemical Research, 2007, (3), 160-161

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, 70 °C; 70 °C → rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 110 °C

1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt

1.3 Reagents: Acetic acid ; rt

1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt

1.3 Reagents: Acetic acid ; rt

リファレンス

- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Methanol ; -78 °C → 0 °C

1.2 Reagents: Methanol ; -78 °C → 0 °C

リファレンス

- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters, Chemical Communications (Cambridge, 2008, (16), 1926-1928

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ; 2.0 h, rt

リファレンス

- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion, Catalysis Communications, 2008, 9(14), 2361-2364

合成方法 11

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 15 h, reflux

リファレンス

- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt, Catalysis Science & Technology, 2020, 10(14), 4586-4592

合成方法 12

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

リファレンス

- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates, Tetrahedron Letters, 1994, 35(50), 9323-6

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt

1.2 Reagents: Acetic acid ; rt

1.2 Reagents: Acetic acid ; rt

リファレンス

- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 2 h, 25 °C

1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C

1.3 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C

1.3 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

リファレンス

- Development and application of a solution-phase automated synthesizer, 'ChemKonzert', Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt

1.2 Reagents: Acetic acid ; rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Acetic acid ; rt

1.3 Reagents: Water ; cooled

リファレンス

- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters, Angewandte Chemie, 2011, 50(32), 7304-7307

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 5 h, rt

リファレンス

- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions, RSC Advances, 2013, 3(31), 12616-12620

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt

1.2 Reagents: Acetic acid ; rt; rt

1.2 Reagents: Acetic acid ; rt; rt

リファレンス

- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

Ethyl benzoylacetate Raw materials

- 3-Oxo-3-phenylpropanoic acid

- Benzoic acid

- N-Benzoylimidazole

- Ethyl potassium malonate

- Ethyl acetoacetate

- Ethyl 3-hydroxy-3-phenylpropanoate

- Phenyl(trimethylsilyl)methanone

- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate

- Ethyl phenylpropiolate

- Acetophenone

- Benzoyl chloride

- Benzaldehyde

- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester

- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:94-02-0)Ethyl benzoylacetate

注文番号:A844787

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:04

価格 ($):182.0

Ethyl benzoylacetate 関連文献

-

Han-Seop Bea,Hye-Jeong Park,Sang-Hyeup Lee,Hyungdon Yun Chem. Commun. 2011 47 5894

-

Manuel R. Fructos,M. Mar Díaz-Requejo,Pedro J. Pérez Chem. Commun. 2009 5153

94-02-0 (Ethyl benzoylacetate) 関連製品

- 57477-98-2(Ethyl 3-(4-biphenyl)-3-oxopropanoate)

- 22027-51-6(Methyl (4-methylbenzoyl)acetate)

- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)

- 25333-24-8(methyl 4-oxo-4-phenyl-butanoate)

- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)

- 62071-76-5(1-Naphthalenepropanoicacid, b-oxo-, ethyl ester)

- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)

- 51725-82-7(ethyl 3-(2-methylphenyl)-3-oxopropanoate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

(CAS:94-02-0)Ethyl benzoylacetate

清らかである:95%

はかる:25

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-02-0)Ethyl benzoylacetate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ